molecular formula C18H15BrClFN4OS B2388179 N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide CAS No. 391933-30-5

N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide

Cat. No.: B2388179
CAS No.: 391933-30-5
M. Wt: 469.76
InChI Key: BDMVSSGPPSGTOM-UHFFFAOYSA-N
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Description

N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide is a complex organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring, a bromophenyl group, and a benzamide moiety. The presence of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide typically involves multiple steps, starting with the preparation of the triazole ring. One common method involves the cyclization of 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides, which can be obtained by reacting carboxylic acid hydrazides with aryl isothiocyanates

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of appropriate solvents and catalysts. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are often employed to monitor the progress of the reaction and to characterize the final product .

Chemical Reactions Analysis

Types of Reactions

N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require the presence of catalysts like palladium or copper .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the bromine atom can result in various substituted phenyl derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{[4-(4-bromophenyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-2-chloro-6-fluorobenzamide stands out due to its unique combination of functional groups, which confer a broad spectrum of biological activities.

Properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-ethylsulfanyl-1,2,4-triazol-3-yl]methyl]-2-chloro-6-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrClFN4OS/c1-2-27-18-24-23-15(25(18)12-8-6-11(19)7-9-12)10-22-17(26)16-13(20)4-3-5-14(16)21/h3-9H,2,10H2,1H3,(H,22,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDMVSSGPPSGTOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C2=CC=C(C=C2)Br)CNC(=O)C3=C(C=CC=C3Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrClFN4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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